molecular formula C11H17N3 B12228552 N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine

Cat. No.: B12228552
M. Wt: 191.27 g/mol
InChI Key: FZALTMYWMSRYAG-UHFFFAOYSA-N
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Description

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable compound for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine typically involves the following steps:

    Formation of the cyclopenta[c]pyrazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the cyclopropanamine group: This step involves the reaction of the intermediate with cyclopropanamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide
  • N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide
  • N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Uniqueness

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine stands out due to its unique cyclopropanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyclopropanamine

InChI

InChI=1S/C11H17N3/c1-14-11(7-12-8-5-6-8)9-3-2-4-10(9)13-14/h8,12H,2-7H2,1H3

InChI Key

FZALTMYWMSRYAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC3CC3

Origin of Product

United States

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